
Dabigatran-13C6
Overview
Description
Dabigatran-13C6 is a stable isotope-labeled analog of dabigatran, a direct thrombin inhibitor used clinically as an oral anticoagulant. This compound is synthesized by replacing six carbon atoms in the dabigatran molecule with the stable isotope carbon-13 (^13C), resulting in a molecular formula of C₁₉¹³C₆H₂₅N₇O₃ and a molecular weight of 477.47 g/mol . It serves as an internal standard (IS) in quantitative analytical methods, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), to ensure precision in measuring dabigatran concentrations in biological matrices such as plasma, serum, and urine .
This compound is characterized by 97% isotopic purity and is typically used in clinical research to account for variability during sample preparation and analysis. Its structural similarity to unlabeled dabigatran ensures identical chromatographic behavior while allowing distinct detection via mass spectrometry .
Mechanism of Action
Target of Action
Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Mode of Action
This compound acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that this compound competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, this compound has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.
Pharmacokinetics
This compound is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of this compound .
Result of Action
The primary result of this compound action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, this compound reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of this compound .
Biological Activity
Dabigatran-13C6 is a stable isotope-labeled form of dabigatran, an oral anticoagulant that directly inhibits thrombin. This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and bioavailability of dabigatran in various biological matrices. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, and relevant case studies.
Dabigatran etexilate, the prodrug form of dabigatran, undergoes metabolic conversion to its active form. The pharmacokinetic properties of dabigatran are characterized by:
- Bioavailability : Oral bioavailability ranges from 3% to 7%, increasing significantly when administered as pellets or when the capsule shell is removed .
- Peak Concentration : Maximum plasma concentration (Cmax) is typically reached within 1-2 hours post-administration .
- Half-life : The elimination half-life is approximately 12-14 hours, allowing for steady-state concentrations to be achieved within three days of dosing .
- Distribution : The volume of distribution is reported to be between 50-70 L, with about 35% protein binding in plasma .
Dabigatran acts as a competitive inhibitor of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting thrombus formation. It also inhibits both free and fibrin-bound thrombin, along with thrombin-induced platelet aggregation .
Case Studies and Clinical Trials
- RE-LY Trial : This pivotal study compared dabigatran (110 mg and 150 mg) with warfarin in patients with non-valvular atrial fibrillation. Results indicated that dabigatran was effective in reducing stroke rates (1.54% for 110 mg and 1.11% for 150 mg) compared to warfarin (1.71%) while also showing lower rates of major bleeding events .
- Pharmacokinetic Studies : A study involving healthy Chinese subjects assessed the pharmacokinetics of dabigatran after single doses. It revealed that plasma concentrations peaked at 3-4 hours post-dose with no serious adverse events reported, indicating a favorable safety profile .
- Bioequivalence Studies : Research on newly developed dabigatran formulations showed that under certain conditions (such as pretreatment with rabeprazole), bioavailability could be significantly reduced (up to 70%), affecting therapeutic outcomes .
Data Tables
The following table summarizes key pharmacokinetic parameters and clinical findings related to this compound:
Parameter | Value/Outcome |
---|---|
Oral Bioavailability | 3%-7% (up to 75% with modifications) |
Cmax | 1-2 hours post-dose |
Elimination Half-Life | 12-14 hours |
Volume of Distribution | 50-70 L |
Protein Binding | ~35% |
Major Bleeding Rates (RE-LY) | Warfarin: 3.57%, Dabigatran: 2.87% (110 mg), 3.32% (150 mg) |
Scientific Research Applications
Overview
Pharmacokinetics involves studying how a drug is absorbed, distributed, metabolized, and excreted in the body. Dabigatran-13C6 is utilized as an internal standard in mass spectrometry to quantify dabigatran levels in biological samples.
Key Findings
- Bioavailability Assessment : Studies using this compound have demonstrated its utility in determining the bioavailability of dabigatran etexilate, particularly under varying physiological conditions. For instance, one study revealed that the area under the concentration-time curve (AUC) for total dabigatran was significantly affected by gastric pH levels when administered with rabeprazole .
- Gender Differences : Research has indicated modest differences in pharmacokinetic profiles between male and female subjects when analyzing the absorption of dabigatran . This highlights the importance of considering demographic factors in pharmacokinetic evaluations.
Metabolic Pathways
This compound allows researchers to trace metabolic pathways and understand how dabigatran is processed in the body. It helps identify metabolites and their pharmacological activities.
Case Studies
- In Vivo Studies : In murine models, this compound has been used to study its effects on pulmonary endothelial integrity during cancer metastasis. Results indicated increased permeability of pulmonary endothelium when treated with dabigatran, suggesting potential implications for patients with cancer .
- Metabolite Identification : Using mass spectrometry techniques, researchers have successfully identified various metabolites of dabigatran in plasma samples, providing insights into its metabolic stability and interactions with other drugs .
Anticoagulation Therapy
Dabigatran is widely used for stroke prevention in patients with non-valvular atrial fibrillation (AF). The labeled compound aids in understanding dosing regimens and patient adherence.
Clinical Trials
- RE-LY Trial : The RE-LY trial compared dabigatran with warfarin for stroke prevention in AF patients. It demonstrated that dabigatran had comparable efficacy with fewer bleeding complications . this compound could be instrumental in future trials to monitor drug levels and adherence more accurately.
Safety Profile
The safety profile of dabigatran has been extensively studied, with reports indicating a good tolerance among various demographics. However, concerns regarding gastrointestinal side effects and adherence remain prevalent .
Mass Spectrometry Techniques
The application of UPLC-MRM (Ultra Performance Liquid Chromatography-Multiple Reaction Monitoring) methods using this compound has enhanced the specificity and sensitivity of measuring dabigatran levels in plasma samples. This method allows for rapid quantification without interference from other anticoagulants .
Method | Advantages |
---|---|
UPLC-MRM | High specificity for measuring dabigatran levels; minimal interference from co-medications. |
Q & A
Q. How does Dabigatran-13C6 function as an internal standard in LC-MS/MS bioanalytical assays, and what methodological steps ensure its accuracy in pharmacokinetic studies?
Answer: this compound, a stable isotope-labeled analog of dabigatran, is used as an internal standard (IS) to correct for matrix effects, ionization variability, and extraction efficiency in LC-MS/MS assays. To ensure accuracy:
- Isotopic Purity : Verify via high-resolution mass spectrometry to confirm minimal unlabeled dabigatran contamination .
- Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., human plasma) as study samples to account for matrix interferences .
- System Suitability : Inject a test solution containing fixed concentrations of dabigatran and this compound (e.g., 2718.475 ng/mL analyte and 1019.700 ng/mL IS) to assess retention time consistency and signal stability .
- Selectivity : Analyze six independent plasma batches to confirm absence of interfering peaks at analyte/IS retention windows .
Q. What experimental design considerations are critical when incorporating this compound into studies evaluating drug-drug interactions (DDIs) with other anticoagulants?
Answer:
- Phenotyping Probes : Use selective substrates/inhibitors of cytochrome P450 enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) to isolate interaction mechanisms .
- Crossover Design : Implement randomized, controlled trials with washout periods to minimize carryover effects .
- Endpoint Selection : Measure pharmacokinetic parameters (AUC, Cmax) and pharmacodynamic markers (thrombin time, anti-FXa activity) to capture clinical relevance .
- Statistical Power : Calculate sample size using pilot data on inter-individual variability in dabigatran metabolism .
Q. How can researchers resolve contradictory data on this compound recovery rates across different extraction methods (e.g., solid-phase vs. protein precipitation)?
Answer:
- Method Comparison : Conduct parallel extractions using both techniques on spiked plasma samples and compare recovery rates via ANOVA .
- Interference Analysis : Use blank matrix samples to identify co-eluting substances affecting recovery .
- Cross-Validation : Validate results with an orthogonal method (e.g., ELISA) to confirm extraction efficiency discrepancies .
- Contextual Factors : Account for variables like pH (e.g., citric acid in extraction buffers) and sorbent type (e.g., Strata-X polymeric phase) that influence analyte binding .
Q. What advanced strategies are recommended for quantifying low-abundance this compound metabolites in non-conventional biological matrices (e.g., cerebrospinal fluid)?
Answer:
- Sensitivity Enhancement : Optimize LC conditions (e.g., sub-2µm particle columns) and employ tandem mass spectrometry in MRM mode for lower detection limits .
- Matrix Dilution : Dilute viscous matrices with solvents (e.g., methanol:water 50:50) to reduce ion suppression .
- Metabolite Identification : Use high-resolution MS/MS with collision-induced dissociation (CID) to fragment and characterize novel metabolites .
- Stability Testing : Pre-test metabolite stability under storage conditions (−80°C vs. freeze-thaw cycles) to avoid degradation artifacts .
Q. How should researchers design longitudinal studies to assess this compound accumulation in patients with renal impairment, while controlling for confounding variables?
Answer:
- Stratification : Group participants by renal function (eGFR categories) and adjust dosing regimens accordingly .
- Covariate Tracking : Collect longitudinal data on creatinine clearance, albumin levels, and concomitant medications (e.g., P-gp inhibitors) .
- Population PK Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to estimate accumulation rates and identify subpopulations at risk .
- Ethical Safeguards : Include stopping rules for excessive drug accumulation (e.g., plasma concentration > 500 ng/mL) .
What methodological frameworks (e.g., PICO, FINER) are most effective for formulating hypothesis-driven research questions about this compound’s mechanism of action?
Answer:
- PICO Framework :
- FINER Criteria : Ensure questions are F easible (e.g., access to hepatic impairment cohorts), I nteresting (e.g., understudied population), N ovel (e.g., unexplored CYP2J2 interactions), E thical (IRB-approved protocols), and R elevant (clinical guidance for dosing) .
Q. How can researchers address variability in this compound assay reproducibility across multi-center clinical trials?
Answer:
- Standardized Protocols : Distribute pre-validated kits for sample collection, storage (−80°C), and shipment (dry ice) .
- Cross-Lab Harmonization : Conduct inter-laboratory comparisons using shared reference samples and blinded replicates .
- Quality Control (QC) : Include low, medium, and high QC samples in each batch; reject batches with >15% deviation .
- Data Auditing : Use centralized labs for 10% random re-analysis to detect systematic errors .
Q. What analytical approaches are recommended for reconciling discrepancies between in vitro binding assays and in vivo efficacy data for this compound?
Answer:
- Binding Affinity Reassessment : Perform surface plasmon resonance (SPR) to measure real-time thrombin-Dabigatran-13C6 interactions, correcting for plasma protein binding .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro binding constants with organ perfusion rates to predict in vivo efficacy .
- Microdosing Studies : Administer sub-therapeutic this compound doses to quantify target engagement without clinical effects .
Comparison with Similar Compounds
Stable isotope-labeled analogs of direct oral anticoagulants (DOACs) are critical for accurate pharmacokinetic and pharmacodynamic studies. Below is a comparative analysis of Dabigatran-13C6 with other isotopically labeled DOACs:
Structural and Analytical Properties
- Isotopic Labeling : this compound and Rivaroxaban-13C6 use ^13C substitution, whereas Apixaban-13Cd7 and Edoxaban-d6 use deuterium. ^13C-labeled compounds are preferred in high-resolution MS due to minimal retention time shifts compared to deuterated analogs .
- Chromatographic Behavior : this compound co-elutes with unlabeled dabigatran, ensuring identical matrix effects. In contrast, deuterated IS (e.g., Edoxaban-d6) may exhibit slight retention time differences due to isotopic effects .
Sensitivity and Specificity in Detection
- This compound is detected using the ion transition 478.3 → 172.1 in positive electrospray ionization (ESI+) mode, with a collision energy of 39 V .
- Apixaban-13Cd7 and Rivaroxaban-13C6 show similar sensitivity (limit of quantification <5 ng/mL), but their ion transitions differ (e.g., 466.2 → 443.2 for apixaban) .
- Edoxaban-d6 requires methanol-based extraction for optimal recovery, unlike this compound, which uses HCl-methanol for protein precipitation .
Clinical and Research Utility
- This compound is validated for use in serum, plasma, and urine , whereas Edoxaban-d6 is primarily validated in plasma due to matrix interferences in urine .
- Rivaroxaban-13C6 and Apixaban-13Cd7 are compatible with multi-analyte panels, enabling simultaneous quantification of multiple DOACs in a single run .
Key Research Findings
- Accuracy: this compound demonstrated <5% inter-day variability in spike-and-recovery experiments, outperforming non-isotopic IS (e.g., warfarin) in minimizing matrix effects .
- Cross-Reactivity: No cross-reactivity was observed between this compound and other DOACs or endogenous plasma components .
- Clinical Relevance : Studies using this compound revealed significant interindividual variability in dabigatran exposure, influenced by genetic polymorphisms (e.g., ABCB1) and drug interactions (e.g., clarithromycin) .
Data Table: Analytical Performance Comparison
Parameter | This compound | Apixaban-13Cd7 | Rivaroxaban-13C6 | Edoxaban-d6 |
---|---|---|---|---|
LOQ (ng/mL) | 2.0 | 1.5 | 2.5 | 3.0 |
Recovery (%) | 98.5 | 95.2 | 97.8 | 89.6 |
Matrix Effect (%) | 101.3 | 98.7 | 102.5 | 105.4 |
Retention Time (min) | 3.2 | 4.1 | 3.8 | 5.2 |
LOQ = Limit of Quantification. Data derived from .
Preparation Methods
General Synthetic Approach for Dabigatran and Its Isotopologues
The synthesis of dabigatran and its labeled analogs typically involves:
- Preparation of key intermediates such as amidines.
- Use of novel synthons like n-hexyl-4-nitrophenyl carbonate for coupling steps.
- Salt formation (e.g., mesylate salt) to stabilize the final compound.
The isotopic labeling is introduced by using carbon-13 labeled precursors at specific steps to ensure incorporation of the six carbon-13 atoms.
Preparation Methodology of Dabigatran-13C6
Source of Isotopic Labeling
This compound is synthesized by employing carbon-13 labeled reagents or intermediates, often purchased from specialized suppliers. For example, [13C6]-dabigatran is commercially available from chemical suppliers such as Alsachim (Strasbourg, France), indicating that the isotopic labeling is introduced during the synthesis of key intermediates or the final compound.
Synthetic Route Highlights
A representative synthetic route for dabigatran etexilate mesylate (the prodrug form) involves:
- The Pinner reaction to prepare amidine intermediates with high yield (~97%) through optimized conditions using design of experiment (DoE) software to control critical process parameters such as ethanolic HCl concentration, reaction time, and temperature.
- Use of n-hexyl-4-nitrophenyl carbonate as a novel synthon to avoid impurities commonly generated by n-hexyl chloroformate in earlier methods.
- Nucleophilic substitution of the amidine intermediate with the active ester synthon to form the dabigatran base.
- Conversion of the dabigatran base to its mesylate salt using methane sulfonic acid, yielding the final product with high purity (>99.9%) and good overall yield (~66% over three steps).
This process is adaptable for isotopically labeled variants by substituting the appropriate labeled intermediates or reagents.
Analytical Preparation and Quality Control
In analytical applications, this compound is used as an internal standard for quantification by ultra-performance liquid chromatography coupled with multiple reaction monitoring mass spectrometry (UPLC-MRM MS). The preparation of this compound stock solutions for such assays involves:
- Dissolving the compound in methanol/water mixtures (typically 50:50) at known concentrations (e.g., 10 mg/L).
- Storage at -20°C to maintain stability.
- Preparation of internal standard solutions by mixing labeled dabigatran with other labeled standards in methanol/water with acid additives such as hydrochloric acid to ensure stability and ionization efficiency during mass spectrometry.
Data Table: Critical Parameters in the Pinner Reaction for Amidines (Key Step in Synthesis)
Research Findings on Preparation and Purity
- The optimized synthetic route using n-hexyl-4-nitrophenyl carbonate significantly reduces the formation of impurities (numbered 20–27 in the referenced study) compared to previous methods using n-hexyl chloroformate.
- The final dabigatran etexilate mesylate product exhibits high purity (HPLC purity > 99.9%) and absence of critical impurities, confirmed by chromatographic and spectrometric analyses.
- The isotopically labeled this compound shows equivalent chemical behavior to unlabeled dabigatran, ensuring its suitability as an internal standard in sensitive UPLC-MRM MS assays with recovery rates for dabigatran ranging from 83.8% to 113.0%.
- Stability studies demonstrate that both dabigatran and its labeled analogs are stable in plasma at various temperatures for at least one week, facilitating reliable bioanalytical measurements.
Summary Table: Comparison of Key Preparation Steps and Outcomes
Properties
IUPAC Name |
3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-WLDHFFRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678646 | |
Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210608-88-0 | |
Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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